Dioleoylphosphatidate(2-) is a phospholipid characterized by its unique molecular structure and significant role in biological membranes. It is derived from dioleoylphosphatidic acid and plays a crucial role in cellular processes, including membrane fusion and signaling pathways. This compound is often studied for its interactions with other lipids and proteins, contributing to our understanding of membrane dynamics.
Dioleoylphosphatidate(2-) can be sourced from various biological systems where phospholipids are abundant, such as plant and animal tissues. It is typically synthesized in the laboratory through specific chemical reactions involving fatty acids and phosphoric acid derivatives.
Dioleoylphosphatidate(2-) belongs to the class of phospholipids, which are essential components of cell membranes. It is classified under glycerophospholipids due to its glycerol backbone and fatty acid chains. This compound is also categorized as an anionic lipid because of its negatively charged phosphate group, influencing its interactions with cationic molecules and proteins.
The synthesis of dioleoylphosphatidate(2-) can be achieved through several methods, including:
The synthesis typically involves controlling reaction conditions such as temperature, pH, and concentration of reactants to optimize yield and purity. Characterization techniques like nuclear magnetic resonance spectroscopy (NMR) and high-performance liquid chromatography (HPLC) are often used to confirm the structure and composition of the synthesized product .
Dioleoylphosphatidate(2-) has a complex molecular structure characterized by two oleic acid chains attached to a glycerol backbone with a phosphate group at one end. The general formula can be represented as C38H73O8P.
Dioleoylphosphatidate(2-) participates in various biochemical reactions, primarily involving membrane dynamics:
The kinetics of these reactions can be influenced by factors such as substrate concentration, enzyme activity, and environmental conditions (e.g., temperature and pH). For instance, studies have shown that dioleoylphosphatidate-rich phases can segregate in lipid mixtures under specific conditions, impacting membrane fluidity and stability .
Dioleoylphosphatidate(2-) plays a vital role in cellular signaling pathways by participating in membrane fusion processes. Its mechanism involves:
Research indicates that dioleoylphosphatidate(2-) enhances membrane curvature, promoting fusion events necessary for cellular communication and transport .
Relevant analyses indicate that dioleoylphosphatidate(2-) exhibits phase behavior that is sensitive to temperature changes, influencing its application in drug delivery systems .
Dioleoylphosphatidate(2-) has several scientific uses:
Dioleoylphosphatidic acid (18:1 PA) functions as a partial agonist at specific LPA receptor subtypes endogenously expressed in mammalian cells. Research demonstrates that 18:1 PA induces intracellular calcium mobilization in C6 rat glioma and L2071 mouse fibroblast cells primarily through Ki16425/VPC32183-sensitive LPA receptors (specifically LPA₁ and LPA₃ subtypes). This agonistic activity exhibits significant acyl chain dependency, with efficacy orders determined as: 18:1 PA > 18:0 PA > 16:0 PA > 14:0 PA in C6 glioma cells and 18:1 PA > 16:0 PA > 14:0 PA > 18:0 PA in L2071 fibroblasts. Shorter-chain PAs (8:0, 10:0, 12:0) were ineffective in both cell types [1] [2] [6].
Mechanistic studies using pertussis toxin (PTX) revealed that 18:1 PA-mediated calcium signaling occurs predominantly via PTX-sensitive G-proteins (Gᵢ/Gₒ family) in both cell lines. Heterologous desensitization experiments showed that pre-treatment with 18:1 PA completely abolished subsequent LPA-induced calcium responses in C6 cells but only partially in L2071 fibroblasts. This indicates cell-type-specific differences in receptor coupling and suggests that 18:1 PA selectively activates a subset of LPA receptors (primarily LPA₁/LPA₃ coupled to Gᵢ/Gₒ) while avoiding receptors coupled to PTX-insensitive G-proteins [1] [6].
Table 1: Efficacy of Phosphatidic Acid Species in Inducing Calcium Signaling
Cell Type | Efficacy Order (Highest to Lowest) | Most Potent Species | Ineffective Species |
---|---|---|---|
C6 Glioma | 18:1 PA > 18:0 PA > 16:0 PA > 14:0 PA | Dioleoyl PA (18:1) | 8:0 PA, 10:0 PA, 12:0 PA |
L2071 Fibroblasts | 18:1 PA > 16:0 PA > 14:0 PA > 18:0 PA | Dioleoyl PA (18:1) | 8:0 PA, 10:0 PA, 12:0 PA |
Dioleoylphosphatidic acid serves as a direct regulator of specific Protein Kinase C (PKC) isoforms, exhibiting distinct activation dynamics. While classical PKC isoforms (α, β, γ) require diacylglycerol (DAG) and calcium for activation, 18:1 PA demonstrates differential modulation of novel (ε) and atypical (ζ) PKC isoforms. Notably, 18:1 PA is a well-characterized direct activator of PKCζ, an atypical PKC isoform involved in cell survival, polarity, and NF-κB activation. This activation occurs through PA's binding to the PB1 domain or other regulatory regions of PKCζ, inducing conformational changes essential for kinase activity [5] [9].
Research indicates that 18:1 PA also influences PKCε translocation and activation dynamics, though potentially through mechanisms distinct from DAG-mediated activation. The molecular basis involves PA's ability to induce membrane curvature stress and create negative charge microdomains on the inner leaflet of the plasma membrane. These changes facilitate the recruitment and conformational activation of PKCε. Furthermore, 18:1 PA can synergize with other lipids like arachidonic acid to enhance PKCα activation, suggesting complex isoform-specific modulation beyond direct binding [5].
Table 2: PKC Isoform Modulation by Dioleoylphosphatidic Acid
PKC Isoform | Class | Primary Mechanism of 18:1 PA Action | Key Functional Implications |
---|---|---|---|
PKCζ | Atypical | Direct binding and conformational activation | Cell survival, NF-κB pathway, polarity establishment |
PKCε | Novel | Membrane microenvironment modulation & potential recruitment | Stress response, cytoskeletal reorganization |
PKCα | Classical | Indirect modulation via synergy with other lipids (e.g., AA) | Calcium-dependent signaling amplification |
A critical signaling function of dioleoylphosphatidic acid is its agonist-dependent facilitation of Raf-1 translocation to the plasma membrane. Raf-1, the initiating kinase of the MAPK/ERK cascade, requires membrane localization for activation. 18:1 PA binds directly to the cysteine-rich domain (CRD) of Raf-1, promoting its recruitment from the cytosol to the membrane. This recruitment is essential for Raf-1 activation by Ras and subsequent phosphorylation of MEK and ERK kinases [7] [9].
The activation of the MAPK cascade (Raf-MEK-ERK) by 18:1 PA represents a major pathway for transmitting mitogenic and proliferative signals within the cell. This mechanism operates in parallel to and sometimes downstream of receptor-mediated signaling. Importantly, recent research in plant systems (e.g., Nicotiana benthamiana) demonstrates that PA derived from phospholipase Dα1 (NbPLDα1) activates MAPK-mediated immunity (WIPK/SIPK/NTF4) in response to positive-strand RNA viruses. The PA binds directly to WIPK/SIPK/NTF4, prompting their phosphorylation of downstream targets like WRKY8, establishing a conserved signaling paradigm across kingdoms where PA serves as a central lipid second messenger initiating MAPK cascades [3].
Dioleoylphosphatidic acid potently disrupts intracellular calcium homeostasis ([Ca²⁺]ᵢ) primarily through its action on G-protein-coupled receptors (GPCRs). In C6 glioma cells, 18:1 PA induces rapid and transient increases in [Ca²⁺]ᵢ that are completely abolished by pre-treatment with pertussis toxin (PTX). This demonstrates exclusive coupling of the PA-responsive receptors to PTX-sensitive G-proteins (Gᵢ/Gₒ) in these cells. The EC₅₀ values for 18:1 PA and LPA in C6 cells were determined to be 1.8 ± 0.3 μM and 58.2 ± 7.4 nM, respectively, indicating PA acts as a lower affinity agonist compared to LPA [1] [2] [6].
The mechanism involves PA-induced activation of phospholipase C-β (PLC-β) via Gᵢ/Gₒ βγ subunits, leading to inositol trisphosphate (IP₃) generation and subsequent IP₃ receptor-mediated calcium release from endoplasmic reticulum stores. This is often followed by store-operated calcium entry (SOCE) across the plasma membrane. Crucially, in L2071 fibroblasts, pharmacological profiling revealed a more complex interplay: while 18:1 PA exclusively utilized Ki16425-sensitive (LPA₁/LPA₃) receptors coupled to PTX-sensitive G-proteins, LPA utilized both PTX-sensitive and PTX-insensitive pathways. This highlights that PA-induced calcium signaling is mediated through a specific subset of endogenous LPA receptors coupled exclusively to Gᵢ/Gₒ [1] [4] [6].
Table 3: Calcium Signaling Mechanisms Induced by Dioleoylphosphatidic Acid
Cell Type | Receptor Involvement | G-Protein Coupling | Inhibitor Sensitivity | Key Findings |
---|---|---|---|---|
C6 Glioma | Ki16425/VPC32183-sensitive (LPA₁/LPA₃) | Exclusively PTX-sensitive (Gᵢ/Gₒ) | Blocked by VPC32183, Ki16425, PTX | PA acts as partial agonist; EC₅₀ = 1.8 ± 0.3 μM |
L2071 Fibroblasts | Ki16425/VPC32183-sensitive (LPA₁/LPA₃) | Predominantly PTX-sensitive (Gᵢ/Gₒ; ~80%) | Blocked by VPC32183/Ki16425; PTX inhibits PA response by 80% | PA utilizes only the Ki16425-sensitive/PTX-sensitive pathway unlike LPA |
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7